

# Comparing the in vivo efficacy of Fobrepodacin in different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025



# Fobrepodacin In Vivo Efficacy: A Comparative Guide for Researchers

An Objective Analysis Across Key Mouse Strains

**Fobrepodacin** (SPR720), an investigational oral antimicrobial agent, has demonstrated significant promise in preclinical studies for the treatment of mycobacterial infections. As a prodrug of SPR719, it targets the ATPase activity of bacterial DNA gyrase B, a mechanism distinct from currently approved antibiotics. This guide provides a comparative overview of the in vivo efficacy of **Fobrepodacin** in various mouse strains, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.

### Comparative Efficacy of Fobrepodacin

The in vivo efficacy of **Fobrepodacin** has been evaluated in several mouse models, including the immunocompetent BALB/c and C57BL/6 strains, as well as in immunodeficient models like Severe Combined Immunodeficient (SCID) mice. These studies are crucial for understanding the drug's potential under different host immune conditions. While direct head-to-head comparisons in a single study are limited, data from various preclinical investigations provide valuable insights into its performance.

### **Efficacy Data Summary**



The following tables summarize the quantitative data on the efficacy of **Fobrepodacin** from key preclinical studies.

Table 1: Fobrepodacin Efficacy in BALB/c Mice Infected with Mycobacterium tuberculosis

| Parameter          | Value                                             | Reference |
|--------------------|---------------------------------------------------|-----------|
| Mouse Strain       | BALB/c (female, 6-week-old)                       | [1]       |
| Infecting Organism | Mycobacterium tuberculosis<br>Erdman (ATCC 35801) | [1]       |
| Infection Route    | Aerosol                                           | [1]       |
| Treatment Regimen  | 100 mg/kg Fobrepodacin, oral gavage, twice daily  | [1]       |
| Treatment Duration | Not specified                                     | [1]       |
| Efficacy Endpoint  | Reduction in bacterial load<br>(CFU)              | [1]       |
| Result             | 2.5-log CFU decrease compared to early controls   | [1]       |

Table 2: Fobrepodacin Efficacy in SCID Mice Infected with Mycobacterium abscessus



| Parameter          | Value                                                               | Reference |
|--------------------|---------------------------------------------------------------------|-----------|
| Mouse Strain       | Severe Combined Immunodeficient (SCID)                              | [2][3]    |
| Infecting Organism | Mycobacterium abscessus<br>1513                                     | [2][3]    |
| Infection Route    | Intravenous (tail vein)                                             | [2][3]    |
| Treatment Regimen  | 25, 50, and 100 mg/kg<br>Fobrepodacin, oral gavage,<br>once daily   | [2][3]    |
| Treatment Duration | 28 days (from day 28 to day 60 post-infection)                      | [2][3]    |
| Efficacy Endpoint  | Reduction in bacterial load<br>(CFU) in lungs, spleen, and<br>liver | [2][3]    |
| Result             | Dose-dependent reduction in bacterial burden in all tissues. [2]    |           |

Table 3: Fobrepodacin Efficacy in C3HeB/FeJ Mice Infected with Mycobacterium avium



| Parameter          | Value                                                                                                                                                                                 | Reference |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse Strain       | C3HeB/FeJ                                                                                                                                                                             | [4][5]    |
| Infecting Organism | Mycobacterium avium ATCC 700898                                                                                                                                                       | [4][5]    |
| Infection Route    | Pulmonary aerosol                                                                                                                                                                     | [4][5]    |
| Treatment Regimen  | 10, 30, and 100 mg/kg<br>Fobrepodacin, oral gavage,<br>once daily                                                                                                                     | [4][5]    |
| Treatment Duration | 8 weeks (starting on day 28 post-infection)                                                                                                                                           | [4][5]    |
| Efficacy Endpoint  | Reduction in bacterial load<br>(CFU) in lungs, spleen, and<br>liver                                                                                                                   | [4][5]    |
| Result             | Dose-dependent reduction in<br>bacterial burden.[4] At 100<br>mg/kg, a statistically significant<br>reduction in bacterial load was<br>observed in the lung, spleen,<br>and liver.[5] |           |

While a direct comparative study of **Fobrepodacin** in BALB/c and C57BL/6 mice for mycobacterial infections was not identified, a study on standard tuberculosis drugs (isoniazid, rifampin, and pyrazinamide) found equivalent treatment efficacy in both strains when infected via low-dose aerosol.[6] This suggests that for initial efficacy screening of some anti-tubercular agents, both strains may yield similar results under these specific conditions.

### **Experimental Protocols**

Detailed methodologies are critical for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.



## In Vivo Efficacy Study in BALB/c Mice (M. tuberculosis) [1]

- Animal Model: Six-week-old female BALB/c mice.
- Infection: Mice were infected with Mycobacterium tuberculosis Erdman (ATCC 35801) via aerosol delivery. The initial bacterial load was 3.24 Log10 CFU.
- Treatment: Treatment commenced 3 weeks post-infection. Fobrepodacin was administered at a dose of 100 mg/kg via oral gavage twice daily.
- Efficacy Assessment: The primary endpoint was the reduction in mycobacterial burden, as determined by colony-forming unit (CFU) counts from lung homogenates.

#### In Vivo Efficacy Study in SCID Mice (M. abscessus)[2][3]

- Animal Model: Severe Combined Immunodeficient (SCID) mice.
- Infection: Mice were infected via the tail vein with 1 × 10<sup>6</sup> CFU of Mycobacterium abscessus 1513.
- Treatment: Treatment began on day 28 post-infection and continued for 28 days.
   Fobrepodacin was administered once daily by oral gavage at doses of 25, 50, and 100 mg/kg.
- Efficacy Assessment: Bacterial loads in the lung, spleen, and liver were determined by plating serial dilutions of organ homogenates to quantify CFU.

# In Vivo Efficacy Study in C3HeB/FeJ Mice (M. avium)[4] [5]

- Animal Model: C3HeB/FeJ mice.
- Infection: Mice were infected with Mycobacterium avium ATCC 700898 via pulmonary aerosol, with an inoculum of 1x10^8.5 CFU.



- Treatment: Treatment started on day 28 post-infection and continued for 8 weeks.
   Fobrepodacin was administered once daily via oral gavage at doses of 10, 30, and 100 mg/kg.
- Efficacy Assessment: The bacterial burden in the lung, spleen, and liver was evaluated by CFU counts from organ homogenates. Lung pathology was also assessed by examining the prevalence and size of pulmonary lesions.

### **Mechanism of Action and Signaling Pathway**

**Fobrepodacin** is a phosphate prodrug that is converted to its active form, SPR719, in vivo. SPR719 is a novel bacterial topoisomerase inhibitor that specifically targets the ATPase domain of DNA gyrase subunit B (GyrB). This inhibition prevents the supercoiling of DNA, a process essential for DNA replication, repair, and transcription in bacteria, ultimately leading to bacterial cell death.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 1637. SPR720, A Novel Benzamidazole Gyrase Inhibitor, Demonstrates Potent Efficacy Against Mycobacterium avium ATCC 700898 in a Chronic C3HeBFeJ Mouse Infection Model
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the in vivo efficacy of Fobrepodacin in different mouse strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321803#comparing-the-in-vivo-efficacy-offobrepodacin-in-different-mouse-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com